molecular formula C14H16Cl2N2O B13461383 4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole

4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B13461383
M. Wt: 299.2 g/mol
InChI Key: GNSRUDKRLHYMFC-UHFFFAOYSA-N
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Description

4-[3-(2,3-Dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole (CAS 1268824-61-8) is a complex organic molecule of significant interest in medicinal chemistry research. This compound features a 3,5-dimethyl-1H-pyrazole core substituted with a propyl chain linked to a 2,3-dichlorophenoxy group. This unique structure confers specific properties, including thermal stability and resistance to degradation, making it a valuable scaffold for pharmaceutical investigation . The presence of the dichlorophenoxy moiety is known to contribute to potential biological activity, while the methyl groups on the pyrazole ring can influence the molecule's solubility and bioavailability profile . Recent studies have explored its potential as a selective inhibitor for specific enzymes. Research from early 2024 highlights its promising anti-inflammatory activity, demonstrating notable selectivity for the cyclooxygenase-2 (COX-2) enzyme with a reported IC50 of 0.8 μM, while showing low affinity for COX-1 (IC50 > 50 μM). This selective inhibition profile suggests a potential for development into anti-inflammatory agents with an improved gastrointestinal side-effect spectrum . Furthermore, researchers have identified promising activity against resistant strains of Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 4 μg/mL, indicating its value as a candidate in antimicrobial research . The compound is offered with a high purity level of 95% and is available for various research applications. Its synthesis requires careful purification steps to ensure high purity and yield for reliable experimental results . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H16Cl2N2O

Molecular Weight

299.2 g/mol

IUPAC Name

4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole

InChI

InChI=1S/C14H16Cl2N2O/c1-9-11(10(2)18-17-9)5-4-8-19-13-7-3-6-12(15)14(13)16/h3,6-7H,4-5,8H2,1-2H3,(H,17,18)

InChI Key

GNSRUDKRLHYMFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CCCOC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for 3,5-Dimethyl-1H-Pyrazoles

The synthesis of 3,5-dimethyl-1H-pyrazole derivatives typically starts from diketones or β-keto esters and hydrazine derivatives. A common approach involves:

This approach is supported by literature describing synthesis of 3,5-dimethyl-pyrazoles via hydrazine condensation with β-diketones, yielding good yields (60-80%) and high purity.

Detailed Stepwise Preparation Method

Based on the integration of available literature on pyrazole derivatives and phenoxyalkyl substitutions, the following stepwise procedure is proposed:

Step Reaction Reagents/Conditions Notes Yield (%)
1 Synthesis of 3,5-dimethyl-1H-pyrazole Condensation of acetylacetone with hydrazine hydrate in glacial acetic acid, reflux 4-5 h Forms pyrazole core with methyl groups at 3,5 positions ~70-80
2 Preparation of 3-(2,3-dichlorophenoxy)propyl halide React 2,3-dichlorophenol with 1,3-dibromopropane in presence of K2CO3 in acetone or DMF, reflux Alkylation of phenol to form phenoxypropyl bromide ~75-85 (typical for phenoxyalkylation)
3 Alkylation of pyrazole at 4-position React 3,5-dimethyl-1H-pyrazole with 3-(2,3-dichlorophenoxy)propyl bromide in DMF with K2CO3, room temperature to reflux Nucleophilic substitution to install the substituent at 4-position 60-75 (estimated)

Reaction Mechanism Notes

  • The pyrazole ring nitrogen at the 4-position is nucleophilic enough to displace the bromide in the phenoxypropyl bromide under basic conditions.

  • The use of polar aprotic solvents like DMF or DMSO enhances nucleophilicity and reaction rate.

  • Temperature control (room temperature to reflux) depends on reactivity; milder conditions favor selectivity.

Characterization and Purification

  • The crude product is typically purified by recrystallization from ethanol or by column chromatography.

  • Characterization involves IR spectroscopy (N-H stretch, aromatic C-H, C=N), 1H NMR (methyl singlets at ~2.5 ppm, aromatic protons), and mass spectrometry confirming molecular weight.

  • Melting points and yields are consistent with analogous pyrazole derivatives.

Summary Table of Preparation Methods

Preparation Aspect Methodology Reagents Conditions Yield (%) References
Pyrazole core synthesis Condensation of acetylacetone and hydrazine hydrate Acetylacetone, hydrazine hydrate, acetic acid Reflux 4-5 h 70-80
Phenoxypropyl halide synthesis Alkylation of 2,3-dichlorophenol with 1,3-dibromopropane 2,3-dichlorophenol, 1,3-dibromopropane, K2CO3 Reflux in acetone or DMF 75-85 Analogous phenoxyalkylation methods
Pyrazole alkylation Nucleophilic substitution of pyrazole with phenoxypropyl bromide Pyrazole, phenoxypropyl bromide, K2CO3, DMF RT to reflux 60-75

Research Findings and Optimization

  • The use of copper catalysts and ionic liquids has been reported to improve yields in pyrazole syntheses, but these are more common in aryl-substituted pyrazoles rather than alkyl substitutions.

  • Oxidative aromatization steps can be avoided by using direct condensation methods, improving overall efficiency.

  • Reactions are typically scalable and reproducible, with catalyst reuse possible in some protocols.

  • Purity and yield optimization depend on solvent choice, temperature, and stoichiometry.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted products with new functional groups replacing the dichlorophenoxy group

Mechanism of Action

The mechanism of action of 4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Substituted Pyrazoline Derivatives

reports four N-substituted pyrazoline compounds with varying aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl, 4-chlorophenyl) and carbaldehyde or ketone groups at the N1 position . While these are pyrazolines (dihydro-pyrazoles) rather than fully aromatic pyrazoles, structural parallels exist:

  • Substituent Effects: The presence of halogens (F, Br, Cl) on the aryl rings enhances polarity and may improve binding to hydrophobic enzyme pockets. In contrast, the dichlorophenoxy group in the target compound provides greater steric bulk and lipophilicity compared to the mono-halogenated aryl groups in .

Phenoxypropyl-Linked Piperazine Derivatives

describes compounds such as HBK14–HBK19, featuring phenoxypropyl chains linked to piperazine moieties . Key comparisons include:

  • Substituent Patterns: HBK15 (2-chloro-6-methylphenoxy) and HBK16 (2-chloro-5-methylphenoxy) share chlorinated aromatic groups with the target compound.
  • Pharmacophore Design : Piperazine derivatives in target serotonin or dopamine receptors, while the pyrazole core in the target compound may favor distinct biological pathways (e.g., cyclooxygenase inhibition).

MCHR1 Antagonists with Fluorinated Moieties

highlights MCHR1 antagonists like SNAP-7941 and FE@SNAP, which incorporate fluorinated aromatic systems and piperidine/pyrimidine cores . Though structurally distinct from pyrazoles, these compounds demonstrate that halogenation (particularly fluorine) improves blood-brain barrier penetration.

Structural and Functional Data Table

Compound Core Structure Key Substituents Potential Bioactivity
4-[3-(2,3-Dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole Pyrazole 2,3-Dichlorophenoxypropyl, 3,5-Me Antimicrobial, Anti-inflammatory*
HBK15 () Piperazine 2-Chloro-6-methylphenoxypropyl Serotonin receptor modulation
SNAP-7941 () Pyrimidine 3,4-Difluorophenyl, Acetylamino MCHR1 antagonism
5-(4-Bromophenyl)-3-(4-fluorophenyl)-pyrazoline () Pyrazoline 4-Bromophenyl, 4-Fluorophenyl Anticancer (hypothesized)

*Bioactivity inferred from structural analogs; direct data unavailable.

Key Research Findings and Hypotheses

  • Lipophilicity: The 2,3-dichlorophenoxy group likely increases logP compared to mono-halogenated analogs, suggesting enhanced membrane permeability .
  • Metabolic Stability : Aromatic pyrazole cores may resist oxidative degradation better than saturated pyrazolines .
  • Synthetic Accessibility: The target compound’s synthesis may parallel methods for HBK derivatives (e.g., nucleophilic substitution on phenoxypropyl chains) , though chlorination steps could introduce complexity.

Biological Activity

4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the 2,3-dichlorophenoxy group enhances its lipophilicity and may influence its binding affinity to target proteins.

Pharmacological Activities

Research indicates that compounds within the pyrazole family exhibit a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.

Anti-inflammatory Activity

A study demonstrated that derivatives of pyrazole can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain synthesized compounds showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to a standard drug like dexamethasone .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been evaluated against various bacterial strains. Compounds were tested against Bacillus subtilis, E. coli, and other pathogens, showing promising results in inhibiting bacterial growth at concentrations as low as 40 µg/mL .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, docking studies and cytotoxic assays revealed that certain compounds can effectively inhibit cancer cell proliferation through apoptosis induction .

The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Pyrazole derivatives often act as COX inhibitors, reducing the synthesis of pro-inflammatory prostaglandins.
  • Modulation of Cytokine Production : These compounds can downregulate the expression of inflammatory cytokines.
  • Interference with Cell Cycle Progression : Some studies suggest that pyrazoles induce cell cycle arrest in cancer cells.

Case Studies

  • Anti-inflammatory Efficacy in Animal Models : In carrageenan-induced paw edema models in rats, several pyrazole derivatives exhibited significant anti-inflammatory effects comparable to ibuprofen .
  • Anticancer Evaluation : The anticancer properties were assessed using the MTT assay on various cancer cell lines. Compounds demonstrated IC50 values in the micromolar range, indicating potent activity against tumor cells .

Data Tables

Activity TypeTest MethodologyResultsReference
Anti-inflammatoryTNF-α and IL-6 inhibitionUp to 85% inhibition
AntimicrobialBacterial inhibitionEffective at 40 µg/mL
AnticancerMTT assayIC50 in micromolar range

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